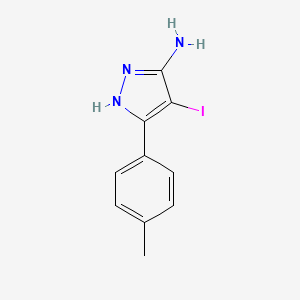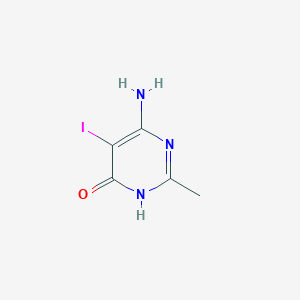
(R)-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound featuring a trifluoromethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor using trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The reaction conditions often involve visible light irradiation and the use of catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoromethyl sulfonyl chloride, photoredox catalysts, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethylsulfonyl group .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex fluorinated compounds . Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s trifluoromethyl group is known to enhance the chemical and metabolic stability of pharmaceuticals .
Industry
In the industrial sector, this compound may be used in the development of agrochemicals and materials that benefit from the stability and reactivity of the trifluoromethyl group .
Wirkmechanismus
The mechanism of action for ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate involves the generation of trifluoromethyl radicals under photoredox catalysis . These radicals can then participate in various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl sulfonyl chloride (CF3SO2Cl): A common reagent used in the synthesis of trifluoromethylated compounds.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis with applications similar to those of ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate.
Uniqueness
What sets ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate apart is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical stability .
Eigenschaften
Molekularformel |
C26H22F3NO5S |
|---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
methyl (2R)-3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C26H22F3NO5S/c1-34-24(31)23-22(35-36(32,33)26(27,28)29)17-18-30(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17,23H,18H2,1H3/t23-/m1/s1 |
InChI-Schlüssel |
IUUAVQDOQNHUFZ-HSZRJFAPSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C(=CCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1C(=CCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


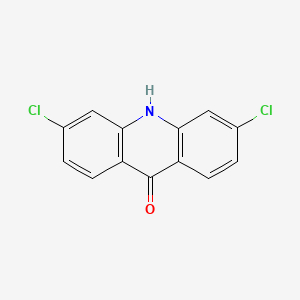
![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)

![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
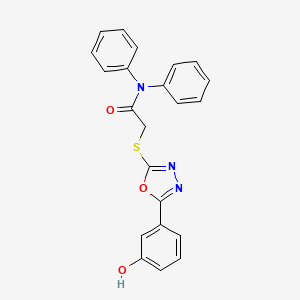
![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
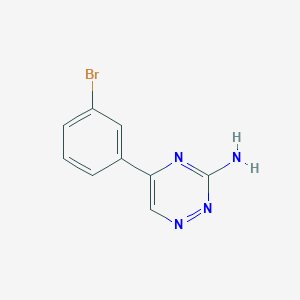

![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
